3-Bromoanisole

概要

説明

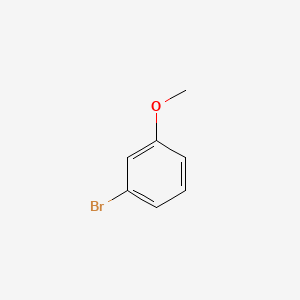

3-Bromoanisole (CAS: 2398-37-0) is a halogenated aromatic ether with the molecular formula C₇H₇BrO and a molecular weight of 187.03 g/mol. It is structurally characterized by a bromine atom at the meta position relative to a methoxy group on a benzene ring. Key physicochemical properties include a density of 1.477 g/mL at 25°C and a boiling point of 210–211°C . It is widely used in organic synthesis, particularly in Grignard reactions, cross-coupling catalysis, and pharmaceutical intermediate preparation .

準備方法

Methoxydenitration of 3-Bromonitrobenzene Using Phase Transfer Catalysis

The most industrially relevant method involves nucleophilic aromatic substitution of the nitro group in 3-bromonitrobenzene (BNB) with methoxide ions under phase transfer catalysis (PTC). This one-step process eliminates the need for diazotization and avoids toxic byproducts associated with traditional routes.

Reaction Mechanism and Catalytic Systems

The reaction proceeds via an oxidative displacement mechanism, where the nitro group (–NO₂) is replaced by a methoxy group (–OCH₃). A phase transfer catalyst, typically tetrabutylammonium bromide (C₁₆H₃₆BrN), facilitates ion transport between the aqueous and organic phases. Key parameters include:

- Alkali Source : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) generates methoxide ions in situ when reacted with methanol.

- Molar Ratios : Optimal alkali hydroxide dosage is 2.2–2.4 mol per mol BNB for in situ methoxide formation.

- Temperature : Reactions occur at 50–65°C under aerobic conditions to suppress radical side reactions.

Optimization Studies

Data from patent US6380440B1 and the Journal of Chemical Education reveal critical dependencies on catalyst loading and solvent choice:

Higher catalyst loadings (25% w/w) and nonpolar solvents like cyclohexane maximize yield by enhancing interfacial contact. Aerobic conditions reduce hydrodebromination byproducts (e.g., nitrobenzene) from 6% to <1%.

Bromination of Nitrobenzene in Oleum for BNB Synthesis

BNB, the precursor for methoxydenitration, is synthesized via electrophilic bromination of nitrobenzene in oleum (fuming sulfuric acid with free SO₃). This method supersedes older routes using bromate salts, which generate hazardous waste.

Reaction Conditions

- Oleum Composition : 15–30% free SO₃ ensures sufficient acidity to stabilize the bromonium ion (Br⁺).

- Catalyst : Iodine (0.2–0.5 wt% relative to nitrobenzene) accelerates bromine activation.

- Temperature : Maintained at 20–40°C to prevent polysubstitution.

Yield and Purification

A typical batch produces BNB with 98–99% purity after fractional distillation. For example, reacting 202 g nitrobenzene with bromine in oleum yields 230 g BNB (98% GC purity) after distillation at 100–130°C under reduced pressure.

Methylation of m-Bromophenol with Dimethyl Sulfate

A classical route involves alkylating m-bromophenol (C₆H₄BrOH) with dimethyl sulfate ((CH₃O)₂SO₂). Although less favored industrially due to dimethyl sulfate’s toxicity, it remains a laboratory-scale option.

Procedure

- Alkylation : m-Bromophenol is dissolved in sodium hydroxide (NaOH) solution, followed by dropwise addition of dimethyl sulfate at 50–60°C.

- Workup : The crude product is extracted with ether, dried, and distilled under vacuum to yield 3-bromoanisole (90% yield).

Limitations

- Toxicity : Dimethyl sulfate is a potent alkylating agent with carcinogenic properties.

- Byproducts : Sulfuric acid and sodium sulfate wastes require neutralization, increasing environmental costs.

Diazotization of m-Anisidine or m-Aminophenol

Historical methods involve diazotizing m-anisidine (C₇H₉NO) or m-aminophenol (C₆H₇NO) followed by bromination. For example, Berti et al. (1959) reported diazotizing m-anisidine in hydrochloric acid (HCl) and reacting the diazonium salt with cuprous bromide (CuBr). However, these methods are obsolete due to:

- Cost : m-Anisidine is expensive compared to nitrobenzene.

- Waste : Diazotization generates large volumes of acidic effluent.

化学反応の分析

Step 1: Bromination of Nitrobenzene in Oleum

Nitrobenzene reacts with bromine in oleum (H₂SO₄·SO₃) to yield 3-bromonitrobenzene (BNB). Key conditions include:

| Parameter | Optimal Range |

|---|---|

| Oleum SO₃ content | 15–30% (w/w) |

| Temperature | 20–40°C |

| Iodine catalyst | 0.2–0.5% (w/w, relative to nitrobenzene) |

| Yield | 98–99% purity after distillation |

Step 2: Methoxydenitration with Alkali Methoxide

BNB undergoes methoxydenitration using alkali methoxide (e.g., NaOMe, KOMe) under PTC conditions:

| Condition | Range |

|---|---|

| Phase-transfer catalyst | TBAB, TBAH, or TBAHS (20–30% w/w BNB) |

| Alkali hydroxide | 2.2–2.4 mol/mol BNB (if prepared in situ) |

| Temperature | 55–65°C |

| Reaction time | 2–6 hours |

| Yield | 71–95% (GC area) |

Mechanistic Notes :

-

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the methoxy group replaces the nitro group.

-

Aerobic conditions suppress radical side reactions (e.g., hydrodebromination) .

Reactivity in Benzyne-Mediated Reactions

While para-bromoanisole forms benzyne intermediates under strong bases (e.g., NaNH₂/NH₃), meta-bromoanisole exhibits distinct behavior due to steric and electronic effects:

-

Electron-withdrawing methoxy group directs nucleophilic attack to the ortho position relative to bromine .

-

Limited radical pathways due to aerobic stabilization during synthesis .

Table 2: Phase-Transfer Catalysts in Methoxydenitration

| Catalyst | Concentration (w/w BNB) | Reaction Time | MBA Yield (GC Area %) |

|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | 20% | 2 hours | 92% |

| Tetrabutylammonium hydroxide (TBAH) | 25% | 2.5 hours | 95% |

科学的研究の応用

Organic Synthesis

Key Role in Pharmaceutical Development:

3-Bromoanisole is primarily used as an intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the production of the analgesic drug Tramadol, showcasing its significance in medicinal chemistry . The compound facilitates the creation of diverse bioactive molecules through various synthetic routes.

Table 1: Pharmaceutical Applications of this compound

| Compound | Application | Synthesis Method |

|---|---|---|

| Tramadol | Analgesic | Methoxydenitration of 3-bromonitrobenzene |

| Other Analgesics | Pain relief | Various synthetic pathways |

Material Science

Enhancement of Material Properties:

In material science, this compound is utilized in the production of specialty polymers and resins. Its incorporation enhances properties such as thermal stability and chemical resistance, making it valuable for developing advanced materials .

Table 2: Material Science Applications

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Specialty Polymers | Thermal Stability | Electronics, automotive components |

| Resins | Chemical Resistance | Coatings, adhesives |

Analytical Chemistry

Standard in Chromatography:

this compound serves as a standard reference compound in chromatography. Its use aids in the accurate analysis of complex mixtures in both academic and industrial laboratories, ensuring reliable results in various chemical analyses .

Table 3: Analytical Applications

| Technique | Use of this compound | Field |

|---|---|---|

| Chromatography | Reference standard | Environmental analysis, quality control |

| Spectroscopy | Calibration | Research laboratories |

Biochemical Applications

Contribution to Drug Discovery:

The compound is also significant in biochemical research, particularly in drug discovery processes. It aids in synthesizing various bioactive molecules that can lead to new therapeutic agents .

Case Study 1: Synthesis of Tramadol

A notable case study involves the synthesis of Tramadol from this compound through a series of reactions that include methoxydenitration. This process highlights the compound's critical role as a precursor in pharmaceutical applications.

Case Study 2: Material Enhancement

Research has shown that incorporating this compound into polymer formulations significantly improves their thermal properties. For instance, polymers enhanced with this compound demonstrated increased heat resistance compared to their unmodified counterparts.

作用機序

The mechanism of action of 3-Bromoanisole involves its ability to participate in various chemical reactions due to the presence of bromine and methoxy groups. These functional groups allow it to undergo substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

類似化合物との比較

Positional Isomers: 3-Bromoanisole vs. 4-Bromoanisole

The position of substituents significantly impacts reactivity and selectivity:

- Copper-Catalyzed Amination : In Cu(I)-catalyzed reactions, this compound achieved a 73% yield of the target product, while 4-bromoanisole yielded only 41% . The meta-substituted methoxy group in this compound stabilizes intermediates more effectively than the para-substituted isomer, likely due to reduced steric hindrance and optimized electronic effects .

- Synthetic Utility : this compound is preferred in Pd-catalyzed β-C(sp³)-H arylation of piperidines due to its ability to direct coupling at the meta position, enabling access to complex heterocycles .

Table 1: Reactivity of Bromoanisole Isomers in Cu(I)-Catalyzed Amination

| Compound | Yield (%) | Key Observation |

|---|---|---|

| This compound | 73 | Enhanced stabilization of intermediates |

| 4-Bromoanisole | 41 | Lower yield due to electronic effects |

Halogen Substitution: Bromo vs. Iodo Derivatives

Replacing bromine with iodine alters reaction kinetics and conditions:

- Microwave-Assisted Etherification : 3-Iodoanisole reacted with aliphatic alcohols to form aryl ethers in 86% yield within 18 minutes , whereas this compound required 24 hours at 130°C to achieve 77% yield . The stronger C–I bond cleavage under microwave irradiation accelerates reactivity .

- Grignard Reagent Stability : this compound-derived Grignard reagents (e.g., in THF or 2-MeTHF) are commercially available and generate fewer side products (e.g., <1% Wurtz coupling) compared to iodinated analogs, which may require stricter temperature control .

Table 2: Halogen-Dependent Reaction Performance

| Compound | Reaction Time | Yield (%) | Key Advantage |

|---|---|---|---|

| 3-Iodoanisole | 18 minutes | 86 | Faster under microwave |

| This compound | 24 hours | 77 | Commercial availability |

Electron-Donating vs. Electron-Withdrawing Substituents

The methoxy group in this compound donates electrons, contrasting with electron-withdrawing groups in other substrates:

- Nickel-Catalyzed Cross-Coupling: Electron-poor substrates like 8-bromoquinoline achieved 93% yield, while this compound (electron-rich) gave <10% yield. Electron-withdrawing groups stabilize Ni intermediates, enhancing catalytic turnover .

- Pd-Catalyzed Amination : Ligand design critically affects electron-rich substrates. Using biaryl phosphine ligand L3 , this compound reacted completely in 20 minutes , whereas ligand L1 required 250 minutes . Electron-donating groups necessitate optimized ligands to accelerate oxidative addition .

Complex Derivatives: 3-Bromo-5-(trifluoromethoxy)anisole

Adding substituents modifies applications and reactivity:

- Molecular Weight and Applications : The trifluoromethoxy derivative (C₈H₆BrF₃O₂, MW: 271.03) is used in advanced building blocks for pharmaceuticals, leveraging its enhanced lipophilicity and metabolic stability compared to this compound .

- Synthetic Challenges : Fluorinated derivatives often require specialized catalysts (e.g., CoBr₂ in acetonitrile) for efficient cross-coupling, unlike the straightforward Mg/THF systems used for this compound .

Solvent and Catalyst Effects in Grignard Reactions

This compound’s Grignard reagent performance varies with solvents:

- THF vs. 2-MeTHF : In THF, the Grignard reagent forms at 45°C with 75% yield , while 2-MeTHF enables ambient temperature reactions with comparable efficiency. 2-MeTHF is also more sustainable, aligning with green chemistry principles .

- Byproduct Formation : Minimal Wurtz coupling (<1%) is observed with this compound, unlike bromobenzene, which generates significant biphenyl byproducts under similar conditions .

生物活性

3-Bromoanisole (1-bromo-3-methoxybenzene) is an aromatic compound with significant biological activity, primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, leading to products with diverse biological functions. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

- Molecular Formula : C7H7BrO

- Molecular Weight : 187.04 g/mol

- CAS Number : 2398-37-0

- IUPAC Name : 1-bromo-3-methoxybenzene

- Physical State : Liquid

- Boiling Point : 210–211 °C

Synthesis and Applications

This compound is synthesized through various methods, notably the methoxydenitration of 3-bromonitrobenzene using phase-transfer catalysts. This process is essential for producing pharmaceuticals such as Tramadol, an analgesic drug, showcasing the compound's importance in medicinal chemistry .

Pharmacological Significance

- Analgesic Properties : As a precursor in the synthesis of Tramadol, this compound contributes to pain relief mechanisms. Tramadol acts on opioid receptors and inhibits the reuptake of norepinephrine and serotonin, making it effective for moderate to severe pain management .

- Antimicrobial Activity : Research indicates that halogenated anisoles, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Cytotoxic Effects : Some studies have evaluated the cytotoxic effects of brominated compounds on cancer cell lines. The presence of bromine in the structure may enhance interactions with biological targets, leading to increased cytotoxicity against specific cancer cells .

Case Studies

-

Synthesis and Yield Optimization : A study investigated the regioselectivity of alkylation reactions involving this compound. The results indicated varying yields based on reaction conditions, with optimal yields achieved under specific acid catalysis conditions .

Entry Acid (equiv) Yield (%) 1 1 7 2 10 <1 3 10 68 - Antimicrobial Screening : A comparative analysis demonstrated that this compound showed significant inhibitory activity against Gram-positive bacteria compared to its non-brominated counterparts. The study highlighted the potential of brominated anisoles as leads in antibiotic drug discovery .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 3-bromoanisole, and how are they utilized in synthesis?

this compound (CAS 2398-37-0) is a brominated aromatic ether with the molecular formula C₇H₇BrO and a density of 1.477 g/mL at 25°C . Its structure includes a methoxy group at the meta position relative to the bromine, which influences its reactivity in electrophilic substitution and cross-coupling reactions. These properties are critical for designing solvent systems and reaction conditions, particularly in palladium- or copper-catalyzed couplings, where steric and electronic effects dictate regioselectivity .

Methodological Insight :

- Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate this compound from byproducts.

- Characterization : Confirm purity via GC-MS and compare melting points (if crystalline) with literature values.

Q. How is this compound synthesized, and what are common contaminants?

this compound is typically synthesized via bromination of anisole using bromine in the presence of a Lewis acid (e.g., FeBr₃). Contaminants like 2- or 4-bromoanisole may arise due to incomplete regiocontrol. Advanced methods employ directed ortho-metalation or isotopic labeling (e.g., deuterated analogs) to improve specificity .

Methodological Insight :

- Regioanalysis : Use ¹H-NMR to distinguish isomers (meta-substitution shows distinct splitting patterns).

- Isotopic Purity : For deuterated analogs (e.g., 3-bromo-5-methoxybenzoic acid-d4), verify >98% deuterium incorporation via mass spectrometry .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-deficient nature of this compound (due to the meta-methoxy group) reduces its reactivity in Buchwald-Hartwig amination compared to electron-rich analogs like 4-bromoanisole. This necessitates stronger bases (e.g., Cs₂CO₃) or optimized ligands (e.g., Xantphos) to activate the C–Br bond .

Methodological Insight :

- Catalytic Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) under microwave (MW) or ultrasonic (US) irradiation to enhance reaction rates. For example, Pd-loaded chitosan catalysts achieve 80% yield in Suzuki-Miyaura couplings under MW conditions .

Q. What spectroscopic techniques are most effective for analyzing this compound derivatives?

- Vibrational Spectroscopy : IR and Raman spectra reveal key bands for C–Br (550–650 cm⁻¹) and C–O (1250 cm⁻¹). DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational modes and validate experimental data .

- NMR : ¹³C-NMR distinguishes bromine’s deshielding effect on adjacent carbons (δ ~115–120 ppm for C-Br) .

Methodological Insight :

- DFT Workflow : Optimize geometry using Gaussian09, compute vibrational frequencies, and compare with experimental spectra to identify structural anomalies .

Q. How can contradictions in reaction yield data for this compound be resolved?

Discrepancies in yields (e.g., 40–80% in cross-couplings) often stem from:

- Catalyst Loading : Higher Pd concentrations (0.39 wt%) improve efficiency but risk colloidal aggregation .

- Reaction Medium : Polar aprotic solvents (e.g., DMF) vs. glycerol affect solubility and side reactions.

Methodological Insight :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, solvent, catalyst) and identify principal factors driving yield variations .

Q. What role does this compound play in atmospheric chemistry and environmental studies?

this compound is a precursor for brominated phenols, which are studied for their environmental persistence and bioaccumulation. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) detects trace levels in air and water samples, with detection limits <1 ppb .

Methodological Insight :

- Sampling : Use polyurethane foam passive samplers to capture airborne bromoanisoles.

- Quantification : Apply isotope dilution (e.g., ³⁷Cl-labeled analogs) to correct matrix effects .

Q. Data Contradiction Analysis

Q. Why do kinetic isotope effects (KIE) vary in dehalogenation studies of this compound?

KIEs for bromine removal (e.g., via reductive deuteration) depend on the mechanism:

- Electrophilic Pathways : Low KIE (<2) suggests non-radical mechanisms.

- Radical Pathways : High KIE (>3) indicates H-atom abstraction steps.

Methodological Insight :

- KIE Measurement : Compare reaction rates of protio and deuterated substrates under identical conditions (e.g., NaBD₄ vs. NaBH₄) .

Q. How can electrochemical methods improve the sustainability of this compound transformations?

Electrochemical reduction using Fe(II) complexes activates O₂ for bromine displacement, achieving Faradaic yields >70% . Key parameters include pH (optimized at 7–9) and bromide concentration (≥0.1 M) to suppress side reactions .

Methodological Insight :

特性

IUPAC Name |

1-bromo-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDWAJLZAAHOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044618 | |

| Record name | 1-Bromo-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Bromoanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.28 [mmHg] | |

| Record name | 3-Bromoanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2398-37-0 | |

| Record name | 3-Bromoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromoanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZO6TY38WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。